
1-(3-Nitrophenyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitrophenyl)azetidin-3-ol is a compound belonging to the azetidine class of heterocyclic compounds.
Métodos De Preparación
The synthesis of 1-(3-Nitrophenyl)azetidin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of C-3 functionalized azetidin-2-ones using sodium borohydride in isopropanol, leading to the formation of 2,3-disubstituted 1-arylazetidines . Another approach includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, followed by further functionalization
Análisis De Reacciones Químicas
1-(3-Nitrophenyl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, acids, and sodium borohydride . For example, the arylative ring-expansion reaction of 3-vinylazetidin-3-ols with aryl iodides in the presence of palladium and acid catalysts leads to the formation of 2,3,4-trisubstituted dihydrofurans . The major products formed from these reactions are often valuable heterocycles used in organic synthesis.
Aplicaciones Científicas De Investigación
1-(3-Nitrophenyl)azetidin-3-ol has several scientific research applications. In chemistry, it serves as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, azetidines are explored for their potential as amino acid surrogates and peptidomimetics, which can lead to the development of new pharmaceuticals . Additionally, azetidines are used in catalytic processes, such as Henry, Suzuki, Sonogashira, and Michael additions, making them valuable in industrial applications .
Mecanismo De Acción
The mechanism of action of 1-(3-Nitrophenyl)azetidin-3-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to undergo various chemical transformations, such as ring-opening and expansion reactions . These reactions can lead to the formation of biologically active intermediates that interact with specific molecular targets, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
1-(3-Nitrophenyl)azetidin-3-ol can be compared to other similar compounds, such as 3-vinyloxetan-3-ols and 3-(pyrazol-1-yl)azetidine derivatives . While these compounds share some structural similarities, this compound is unique due to its specific functional groups and reactivity. The presence of the nitrophenyl group in this compound imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C9H10N2O3 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
1-(3-nitrophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H10N2O3/c12-9-5-10(6-9)7-2-1-3-8(4-7)11(13)14/h1-4,9,12H,5-6H2 |
Clave InChI |
PQHOJKWUFBLSET-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=CC(=CC=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


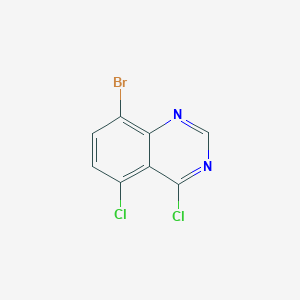
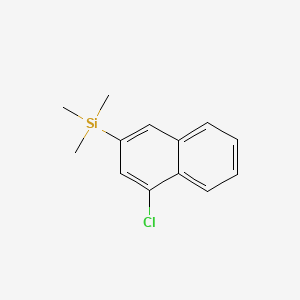
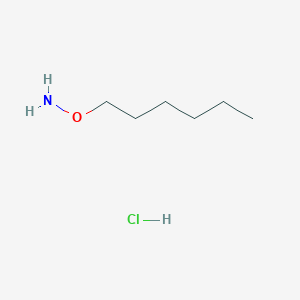


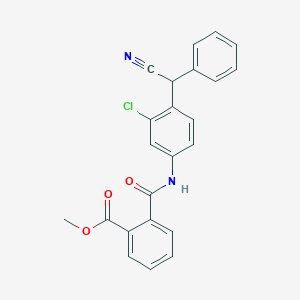
![8-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B13699776.png)
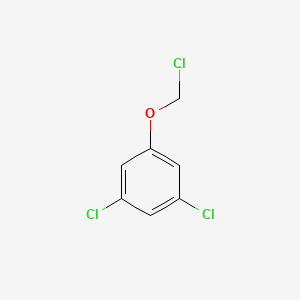


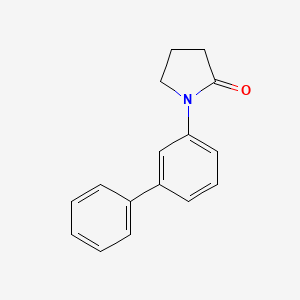
![n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine](/img/structure/B13699836.png)
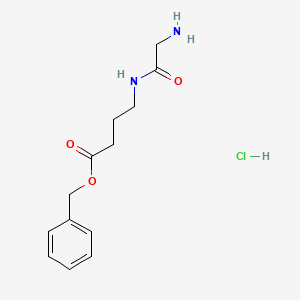
![N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide](/img/structure/B13699841.png)
